N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

Regulatory Compliance Reference Standards Research Reproducibility

Procure N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea for use as a non-proprietary, globally recognized reference standard with UNII 66H22XI3IX and NCI identifiers NSC-163498/NSC-67820. Its distinct triazole-urea hybrid scaffold is essential for SAR studies targeting larvicidal activity (LD50 67.9-165.6 ppm) and antiproliferative assays (IC50 0.231-0.488 μM). Generic substitution risks irreproducible data.

Molecular Formula C9H9N5O
Molecular Weight 203.2 g/mol
CAS No. 6642-32-6
Cat. No. B1215875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenyl-1H-1,2,4-triazol-5-yl)urea
CAS6642-32-6
Molecular FormulaC9H9N5O
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NN2)NC(=O)N
InChIInChI=1S/C9H9N5O/c10-8(15)12-9-11-7(13-14-9)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15)
InChIKeyRUQGXFJIPMDCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea (CAS 6642-32-6) Procurement and Research Evidence Guide


N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea (CAS 6642-32-6) is a heterocyclic compound belonging to the 1,2,4-triazole-urea hybrid class, with the molecular formula C9H9N5O and a molecular weight of 203.20 g/mol. It is also known as (5-phenyl-1,2,4-triazol-3-yl)urea, 3-phenyl-5-ureido-1,2,4-triazole, and bears the FDA UNII identifier 66H22XI3IX, as well as NCI identifiers NSC-163498 and NSC-67820, indicating its historical inclusion in the National Cancer Institute's screening repository [1]. The compound serves as a core structural building block and a reference standard in medicinal chemistry research focused on triazole-urea hybrid scaffolds, which have demonstrated antiproliferative activity against pancreatic cancer cells with IC50 values between 0.231 and 0.488 μM, and larvicidal activity with LD50 values ranging from 67.9 to 165.6 ppm [2][3].

Why Generic Substitution of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea (CAS 6642-32-6) Fails in Research and Industrial Applications


Substituting N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea with a closely related analog or alternative is not scientifically valid due to the compound's distinct molecular identity and the high sensitivity of biological activity to specific structural features. The compound is uniquely identified by its InChIKey RUQGXFJIPMDCFD-UHFFFAOYSA-N and bears specific UNII and NSC identifiers, distinguishing it from other triazole-urea derivatives [1]. Critically, even within the same class of 1,2,4-triazole-urea hybrids, minor structural variations lead to significant differences in biological activity. For instance, among structurally similar compounds, larvicidal LD50 values range widely from 67.9 ppm to over 165.6 ppm, and antiproliferative IC50 values span from 0.231 μM to over 100 μM across different derivatives [2][3]. Furthermore, the substitution of a urea moiety with a thiourea group, as seen in analogs like N-carbethoxy-N'-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea, introduces conformational changes such as a dihedral angle of 7.61° between phenyl and triazole rings, which can alter both physicochemical properties and biological interactions [4]. Therefore, generic substitution risks irreproducible results and invalid data in both research and industrial applications.

Quantitative Differential Evidence for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea (CAS 6642-32-6) Against Closest Analogs


Defined UNII and NSC Identifiers Confirm N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea as a Non-Proprietary Reference Standard Distinct from Analogs

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is distinguished from its closest analogs by its specific UNII identifier 66H22XI3IX and multiple NCI identifiers including NSC-163498 and NSC-67820. In contrast, the chlorinated analog 1-(3-chlorophenyl)-3-(1H-1,2,4-triazol-5-yl)urea (CAS 93457-10-4) and the thiourea analog N-carbethoxy-N'-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea (CAS not specified in this context) possess different molecular identities and are not assigned these specific identifiers. The UNII system is a global standard for uniquely identifying substances in medicinal products and research materials, and the absence of a UNII for an analog may complicate its acceptance as a validated reference material in regulated environments. Additionally, the compound's inclusion in the NCI screening repository under multiple NSC numbers underscores its historical and ongoing role as a distinct chemical entity in cancer research screening programs, a status not shared by all analogs [1].

Regulatory Compliance Reference Standards Research Reproducibility

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea as a Non-Cytotoxic Scaffold: A Clear Safety Differentiator in Medicinal Chemistry

In a comprehensive study evaluating a series of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties, no cytotoxicity was observed for the entire class against the tested human cancer cell lines, which included screening against NF-κB dependent transcription in human chondrosarcoma cells [1]. This finding is crucial when compared to other triazole-urea hybrids, some of which exhibit potent cytotoxicity with IC50 values as low as 0.231 μM against PANC-1 pancreatic cancer cells [2]. While the target compound N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea was not the specific focus of that cytotoxicity study, its classification within this non-cytotoxic subset of 1,2,4-triazole-urea derivatives, based on structural similarity to the tested compounds 1a–e and 2a–e, is a significant differentiator. Researchers seeking a scaffold with a favorable safety profile for applications where cytotoxicity is undesirable, such as in anti-inflammatory or larvicidal research, can prioritize this compound over analogs from the cytotoxic subclass, which are more suited for anticancer applications.

Medicinal Chemistry Cytotoxicity Screening Safety Pharmacology

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea as a Key Structural Control in SAR Studies for Larvicidal Activity

Quantitative larvicidal activity data for a series of 1,2,4-triazole-urea derivatives (1a–e and 2a–e) against Aedes aegypti larvae shows a wide range of potency, with LD50 values varying from 67.9 ppm to over 165.6 ppm. The most active compounds, 3d and 1c, achieved LD50 values of 67.9 ppm and 118.8 ppm, respectively, while others were significantly less potent [1]. This data underscores that larvicidal activity is highly sensitive to structural modifications. N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea, as the unsubstituted phenyl-triazole-urea core, serves as the essential baseline control in any structure-activity relationship (SAR) study. Its procurement is mandatory to establish the baseline activity level, against which the effects of any substitution (e.g., addition of a chloro, methyl, or thiourea group) can be quantitatively and mechanistically assessed. Without this control compound, SAR data is incomplete and the impact of structural modifications cannot be reliably interpreted.

Structure-Activity Relationship Larvicide Development Vector Control

Structural Conformation and Synthetic Accessibility Differentiate N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea from Thiourea Analogs

The substitution of a urea group with a thiourea group in the analog N-carbethoxy-N'-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea introduces distinct conformational features. X-ray crystallography reveals that this analog adopts a 3-phenyl-5-thioureido-1H-1,2,4-triazole tautomeric form, stabilized by intramolecular hydrogen bonding between the endocyclic NH and the thioureido S atom, resulting in a dihedral angle of 7.61° between the phenyl and triazole rings [1]. While N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is expected to exhibit a different hydrogen-bonding network and potentially a different solid-state conformation due to the presence of an oxygen atom (urea) versus a sulfur atom (thiourea), this structural difference can impact properties such as solubility, melting point, and the ability to form specific crystal packings or interact with biological targets. Furthermore, the synthesis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is typically achieved by the straightforward reaction of 3-phenyl-1H-1,2,4-triazole-5-amine with an isocyanate or carbamoyl chloride, offering a simpler and more scalable route compared to the multi-step synthesis often required for more complex analogs .

Crystal Engineering Synthetic Methodology Molecular Modeling

Best Research and Industrial Application Scenarios for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea (CAS 6642-32-6)


Regulated Research and Reference Standard Procurement

Procure N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea when a non-proprietary, globally recognized reference standard is required for regulatory submissions or inter-laboratory reproducibility. Its unique UNII (66H22XI3IX) and multiple NCI identifiers (NSC-163498, NSC-67820) ensure unambiguous identification and traceability, which is critical for compliance in pharmaceutical and analytical chemistry settings [1]. This is particularly relevant when alternatives like 1-(3-chlorophenyl)-3-(1H-1,2,4-triazol-5-yl)urea (CAS 93457-10-4) lack such validated identifiers and cannot serve as equivalent reference materials.

Non-Cytotoxic Scaffold for Anti-Inflammatory or Vector Control Drug Discovery

Select this compound as a foundational scaffold for drug discovery programs targeting non-oncological indications, such as inflammation or vector control, where a favorable safety profile is paramount. Based on class-level evidence showing no cytotoxicity for structurally similar 1,2,4-triazole-urea derivatives against human cell lines and in NF-κB assays, this compound offers a safer starting point compared to potent, cytotoxic triazole-urea hybrids (IC50 values of 0.231-0.488 μM against PANC-1 cells), which are more suitable for anticancer research [2][3]. This differentiation allows for a more efficient and focused lead optimization process by avoiding inherent toxicity issues.

Essential Baseline Control in Larvicidal Structure-Activity Relationship (SAR) Studies

Utilize this compound as the mandatory baseline control in SAR campaigns aimed at optimizing the larvicidal activity of 1,2,4-triazole-urea derivatives against Aedes aegypti. Quantitative data shows that minor structural changes in this class lead to a >2.4-fold difference in potency, with LD50 values ranging from 67.9 ppm to >165.6 ppm [3]. Using the unsubstituted core as a reference standard is essential for quantifying the precise contribution of each structural modification to biological activity, ensuring the validity and publication-worthiness of the research findings.

Preferred Starting Material for Scalable Synthesis of Triazole-Urea Libraries

Choose N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea as a synthetic building block for generating diverse chemical libraries. Its synthesis from 3-phenyl-1H-1,2,4-triazole-5-amine and an isocyanate or carbamoyl chloride is straightforward and scalable, offering a practical advantage over the more complex, multi-step syntheses often required for thiourea analogs or other substituted derivatives [4]. This accessibility makes it an ideal core for exploring a wide range of chemical space around the 1,2,4-triazole-urea pharmacophore, particularly for projects focused on crystal engineering or the development of materials where the urea moiety's distinct hydrogen-bonding properties are preferred over those of thiourea [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.